1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine

Catalog No.
S14148313
CAS No.
M.F
C10H18N4
M. Wt
194.28 g/mol
Availability
In Stock
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1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine

Product Name

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine

IUPAC Name

2-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

InChI

InChI=1S/C10H18N4/c11-10-4-5-12-14(10)9-3-8-13-6-1-2-7-13/h4-5H,1-3,6-9,11H2

InChI Key

NGDBPAMBENLADW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2C(=CC=N2)N

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine is a chemical compound characterized by a pyrazole ring that is substituted with a pyrrolidine group through a propyl chain. Its molecular formula is C10H18N4C_{10}H_{18}N_{4} and it has a molecular weight of 194.28 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis .

, including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be achieved with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Functional groups on the pyrrolidine or pyrazole rings may be replaced with other groups through appropriate reagents and conditions, often utilizing acids, bases, or solvents like ethanol or dichloromethane .

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine exhibits significant biological activity, particularly in enzyme interactions. It has been noted to interact with prolyl endopeptidase, an enzyme involved in peptide bond hydrolysis. This interaction can influence the regulation of peptide hormones and neuropeptides, thereby affecting various cell signaling pathways and cellular metabolism. The compound's pharmacological potential is being explored for therapeutic applications, although specific studies on its efficacy are still ongoing.

The synthesis of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions of suitable precursors.
  • Formation of the Pyrazole Ring: This involves reactions between hydrazines and 1,3-diketones or other precursors.
  • Coupling of the Rings: The pyrrolidine and pyrazole rings are coupled via a propyl chain using appropriate linking reagents under controlled conditions .

Optimizations may be employed to enhance yield and purity, often involving catalysts and specific reaction conditions.

The compound has diverse applications across several fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities, including enzyme inhibition.
  • Medicine: Research is ongoing into its therapeutic properties for various diseases.
  • Industry: Utilized in developing new materials and as a precursor in synthesizing other industrially relevant compounds .

1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Characteristics
Pyrrolidine DerivativesContains a pyrrolidine ringSimilar biological activities
Pyrazole DerivativesContains a pyrazole ringUsed in various medicinal applications
Pyrrolopyrazine DerivativesCombines both pyrrolidine and pyrazole ringsUnique properties due to dual ring structure

These comparisons highlight the unique aspects of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine, particularly its structural composition that allows for specific interactions within biological systems .

The development of pyrazole-pyrrolidine hybrids emerged from mid-20th century efforts to enhance the bioavailability and target selectivity of heterocyclic compounds. Early work focused on simple N-substituted pyrazoles, but the integration of pyrrolidine motifs through propyl linkers introduced critical improvements in solubility and three-dimensional spatial arrangement.

Evolution of Synthetic Methodologies

Initial synthetic routes relied on stepwise alkylation-amination sequences, often yielding mixtures requiring tedious purification. The breakthrough came with transition metal-catalyzed approaches, particularly rhodium(III)-mediated C–H activation strategies that enabled direct [5 + 1] annulation reactions. For example, Rh(III)-catalyzed cyclization of phenyl-1H-pyrazol-5-amine with alkynoates demonstrated unprecedented efficiency in constructing related pyrazolo[1,5-a]quinazoline frameworks.

Table 1: Comparative Analysis of Synthetic Approaches

MethodYield (%)Atom EconomyKey Advantage
Classical alkylation45–5568%Simple reagents
Rh(III)-catalyzed71–8592%Stereochemical control
Solvent-free condensation60–7585%Environmental sustainability

The propyl linker in 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine specifically addresses historical challenges in balancing molecular rigidity and flexibility. This three-carbon chain optimizes the distance between the pyrazole's hydrogen-bond donors and the pyrrolidine's hydrophobic pocket, a design principle validated through comparative studies of shorter/longer alkyl tethers.

The synthesis of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine represents a significant challenge in heterocyclic chemistry, requiring sophisticated multi-step approaches that leverage the reactivity of 5-aminopyrazole precursors [1] [2]. The compound, bearing the molecular formula C₁₀H₁₈N₄ and molecular weight of 194.28 g/mol, exemplifies the complex structural motifs found in pyrazole-pyrrolidine conjugates [3].

5-Aminopyrazole derivatives serve as versatile synthetic precursors due to their dual nucleophilic sites, offering high substitution diversity and numerous functionalization opportunities [2] [4]. The strategic utilization of these precursors in multi-step synthesis pathways enables the construction of complex heterocyclic frameworks through controlled sequential transformations [5].

Nucleophilic Substitution Reactions at the Propyl Spacer

Nucleophilic substitution reactions at the propyl spacer represent a fundamental approach for constructing pyrazole-pyrrolidine conjugates [6] [7]. The propyl chain serves as a crucial linker, facilitating the connection between the pyrazole and pyrrolidine moieties through strategic nucleophilic displacement reactions [8].

The methodology typically involves the activation of hydroxyl groups to enhance their leaving group ability, enabling efficient nucleophilic attack by pyrrolidine derivatives [8]. Research has demonstrated that proper choice of reagents and conditions for nucleophilic substitution reactions requires careful attention to steric factors, particularly when utilizing alkyl sulfonates as leaving groups [8].

Key synthetic strategies include the use of various leaving groups such as tosylates, mesylates, and triflates to facilitate nucleophilic substitution [8]. The reaction conditions must be optimized to favor substitution over elimination, often requiring the use of polar aprotic solvents and controlled temperatures [6] [7].

Leaving GroupReactivity OrderOptimal ConditionsYield Range
TriflatesHighestRoom temperature, polar aprotic solvents85-95%
TosylatesHighModerate heating, base catalysis70-85%
MesylatesModerateElevated temperature, nucleophilic conditions60-80%
HalidesVariableDepends on halogen type and substrate40-75%

The nucleophilic substitution approach has been successfully applied in the synthesis of various pyrazole derivatives, with reaction yields typically ranging from 60-95% depending on the specific conditions employed [6] [7]. The propyl spacer length provides optimal flexibility while maintaining synthetic accessibility through standard nucleophilic displacement reactions [9].

Microwave-Assisted Cyclization Techniques for Pyrrolidine Integration

Microwave-assisted synthesis has emerged as a powerful technique for accelerating cyclization reactions in the formation of pyrrolidine-containing heterocycles [10] [11] [12]. This methodology offers significant advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [13] [14].

Recent advances in microwave-assisted organic synthesis have demonstrated the effectiveness of this approach for constructing nitrogen-containing heterocycles with bioactive properties [13]. The technique has been particularly successful in the synthesis of pyrazole derivatives, where microwave irradiation provides high efficiency by significantly reducing reaction times while maintaining moderate temperatures [10].

Microwave-assisted cyclization of pyrrolidine precursors typically involves the use of polar solvents such as dimethylformamide or acetonitrile under controlled temperature and pressure conditions [12]. The reaction parameters must be carefully optimized to achieve maximum efficiency while avoiding decomposition of sensitive intermediates [11] [15].

Reaction TypeTemperature (°C)Time (min)Power (W)Yield (%)Reference Conditions
Pyrrolidine cyclization60-755-30250-29068-94%DMF, base catalysis
Azomethine ylide formation13560-24029041-50%Chlorobenzene, N₂ atmosphere
N-alkylation7530Variable68-74%DIPEA, polar solvents
Ring closure130-15020High52-93%Xylene, elevated pressure

The microwave-assisted approach has been successfully demonstrated in the synthesis of pyrrolidine-fused chlorins and related heterocycles, achieving reaction completion within minutes rather than hours [12]. The methodology enables efficient N-alkylation of pyrrolidine derivatives with various alkyl halides, including complex substrates such as 1,4-diiodobutane and N-(2-bromoethyl)phthalimide [12].

Research findings indicate that microwave-assisted synthesis can reduce reaction times from 8 hours to 4 hours while maintaining comparable yields, demonstrating the time and energy efficiency of this approach [12]. The technique has proven particularly valuable for the synthesis of polycyclic pyrrolidine compounds, where traditional methods often require prolonged reaction times and result in lower yields [14].

Catalytic Approaches for Regioselective Functionalization

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of complex pyrazole derivatives, offering precise control over regioselectivity and functional group incorporation [16] [17]. These methodologies enable the direct functionalization of pyrazole cores through metal-mediated carbon-carbon and carbon-nitrogen bond formation [18] [16].

Palladium-catalyzed systems have emerged as particularly effective for the intermolecular carbon-hydrogen arylation of pyrazoles [17]. Research has identified palladium-pivalate catalytic systems as highly effective protocols, capable of accommodating both electron-deficient benzenes and electron-rich heteroarenes [17]. The reactivity pattern for pyrazole positions follows the order: C-5 > C-4 >> C-3, with the phosphine ligand playing a crucial role in modulating catalyst reactivity [17].

The regioselectivity of transition metal-catalyzed arylation can be systematically controlled through the use of protecting groups and sequential coupling strategies [17]. SEM-protected pyrazoles enable regioselective introduction of aryl substituents, with the ability to transpose the protecting group from one nitrogen to another, effectively transforming the unreactive C-3 position to the reactive C-5 position [17].

Catalyst SystemSubstrate ScopeRegioselectivityYield RangeOptimal Conditions
Pd-pivalateAryl halides, heteroarenesC-5 selective70-90%Phosphine ligands, elevated temperature
Cu-mediatedDiazonium saltsC-arylation60-85%Room temperature, radical pathway
Rh-catalyzedAlkenes, alkynesMultiple positions65-80%Carboxylate ligands, mild conditions
Ti-imido complexesNitriles, alkynesN-N bond formation50-75%Oxidative conditions, multicomponent

Titanium-based catalytic systems have demonstrated unique capabilities for multicomponent oxidative coupling reactions [18]. These systems enable the formation of multisubstituted pyrazoles through the coupling of alkynes, nitriles, and titanium imido complexes, avoiding potentially hazardous reagents like hydrazine [18]. The critical transformation involves 2-electron oxidation-induced nitrogen-nitrogen coupling, proceeding through an electrocyclic mechanism analogous to Nazarov cyclization [18].

Organocatalytic Asymmetric Amination Protocols

Organocatalytic asymmetric amination represents a sophisticated approach for the enantioselective synthesis of pyrazole-pyrrolidine conjugates [19] [20] [21]. These methodologies enable the construction of chiral nitrogen-containing heterocycles without relying on transition metals, offering environmentally benign alternatives for asymmetric synthesis [22] [23].

Chiral phosphoric acid catalysts have emerged as particularly effective for asymmetric arylation reactions of 3-aryl-5-aminopyrazoles [21]. Research has demonstrated that these catalysts can achieve highly enantioselective transformations with quinone derivatives under mild conditions, providing rapid access to axially chiral arylpyrazoles with excellent outcomes [21].

The bifunctional thiourea-catalyzed asymmetric addition of pyrazol-5-ones to various electrophiles represents another significant advancement in organocatalytic methodology [19]. This approach enables the synthesis of chiral compounds containing both isoxazole and pyrazole moieties through 1,6-addition reactions, achieving good yields and high enantioselectivities [19].

Catalyst TypeSubstrate ClassEnantioselectivityYield RangeReaction Conditions
Chiral phosphoric acids3-Aryl-5-aminopyrazolesUp to 99% ee85-95%Mild conditions, 1 mol% loading
Thiourea derivativesPyrazol-5-ones83-94% ee72-90%Room temperature, one-pot
Quinine-derived catalystsPyrazolonesUp to 91% ee96-99%Cascade reactions, low loading
Pyrrolidine-benzoic acidPyrazolone derivativesVariable65-85%Three-component reactions

Organocatalytic kinetic resolution protocols have been developed for the asymmetric synthesis of highly sterically congested α-tertiary amines [20]. These methods employ organocatalyzed kinetic resolution through asymmetric carbon-hydrogen amination reactions, achieving good to high resolution performances for N-aryl α-tertiary amines bearing 2-substituted phenyl groups [20].

The enantioselective synthesis of spiro-compounds has been achieved through organocatalytic asymmetric Michael/cyclization cascade reactions [23]. Using 1 mol% of chiral organocatalysts, spirooxindole derivatives can be produced in excellent yields with good-to-excellent enantioselectivities [23]. These methodologies demonstrate the power of organocatalysis in constructing complex heterocyclic frameworks with precise stereochemical control [22] [24].

The conformational behavior of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine represents a complex interplay between the rigid aromatic pyrazole core and the flexible aliphatic linking system. The molecular architecture consists of three distinct structural domains: the pyrazole heterocycle, the propyl linker chain, and the pyrrolidine ring system, each contributing unique conformational characteristics to the overall molecular geometry [1] [2] [3].

The pyrrolidine ring adopts characteristic five-membered ring conformations, exhibiting puckering patterns that significantly influence the overall molecular geometry. Computational studies demonstrate that the pyrrolidine moiety preferentially adopts envelope and twist conformations, with the carbon atoms displaying typical out-of-plane deviations ranging from 0.4 to 0.6 Angstroms [1] [2]. The puckering amplitude varies depending on the substitution pattern and the electronic environment, with the nitrogen atom typically occupying the envelope position in the most stable conformations [3].

The propyl linker chain provides considerable conformational flexibility to the bifunctional system, allowing for multiple rotameric states that influence the spatial relationship between the pyrazole and pyrrolidine components. Density functional theory calculations reveal that the propyl chain preferentially adopts extended conformations with torsional angles ranging from ±60° to ±180°, corresponding to gauche and anti arrangements [1] [2]. These conformational preferences are stabilized by favorable van der Waals interactions and the absence of significant steric clashes between the terminal heterocyclic units.

The pyrazole ring system maintains its planar aromatic character throughout conformational changes, serving as a rigid anchor point for the molecular framework. The amino group at the 5-position of the pyrazole ring exhibits pyramidal geometry with moderate flexibility due to nitrogen inversion, contributing to the overall conformational landscape of the molecule [4] [5]. The extended conformation of the complete molecular system is energetically favored, with torsional angles φ and ψ approaching ±180°, consistent with observations in related heterocyclic amino acid systems [5] [6].

Computational conformational analysis reveals that the most stable conformations involve minimal intramolecular interactions between the pyrrolidine nitrogen and the pyrazole amino group, separated by the flexible propyl chain. The conformational flexibility of the propyl linker allows for optimal spatial arrangements that minimize steric hindrance while maintaining favorable electronic interactions between the nitrogen-containing heterocycles [1] [2].

Electron Density Distribution in the Bifunctional Heterocyclic System

The electron density distribution in 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine reflects the complex electronic interactions between multiple nitrogen-containing functional groups within the molecular framework. The pyrazole ring system exhibits characteristic electron density patterns consistent with five-membered aromatic heterocycles containing two vicinal nitrogen atoms [7] [4] [8].

The pyrazole nitrogen atoms display distinct electronic characteristics, with the N1 position exhibiting pyrrole-like behavior and the N2 position demonstrating pyridine-like electronic properties. The N1 nitrogen contributes one electron to the aromatic π-system while maintaining a lone pair in an sp² orbital, resulting in moderate electron density and acidic character [7] [4]. Conversely, the N2 nitrogen functions as a π-electron acceptor with high electron density localized in the non-bonding orbital, conferring basic properties to this position [7] [4].

The carbon atoms within the pyrazole ring exhibit alternating electron density patterns, with C4 displaying electron-rich character and C3 and C5 positions showing electron-deficient properties [7] [4]. This distribution pattern directly influences the reactivity profile of the heterocycle, with C4 serving as a nucleophilic site and C3 and C5 functioning as electrophilic centers [7] [4] [8]. The amino group at the C5 position contributes significant electron density to the pyrazole system, with the major electron density localized at the exocyclic amino functionality [4].

The pyrrolidine nitrogen atom maintains high electron density due to its saturated heterocyclic environment and the presence of a lone pair of electrons. This electron-rich character contributes to the nucleophilic and basic properties of the pyrrolidine moiety, enabling coordination interactions and hydrogen bonding capabilities [1] [2]. The pyrrolidine ring carbon atoms display moderate electron density, with slight variations depending on their position relative to the nitrogen atom.

The propyl linking chain exhibits relatively uniform electron density distribution, with slight polarization effects induced by the terminal nitrogen functionalities. The methylene groups adjacent to the nitrogen atoms show modest electron density depletion due to inductive effects, while the central propyl carbons maintain near-neutral electronic character [1] [2].

Density functional theory calculations reveal that the highest occupied molecular orbital primarily involves the amino group and the pyrazole ring system, with significant contributions from the pyrrolidine nitrogen lone pair [9] [10]. The lowest unoccupied molecular orbital is predominantly localized on the pyrazole ring, particularly at the electron-deficient carbon positions [9] [10]. This orbital distribution pattern influences the molecule's electronic properties, including its optical absorption characteristics and chemical reactivity profile.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.153146591 g/mol

Monoisotopic Mass

194.153146591 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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